molecular formula C21H36O4 B12319514 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid CAS No. 53980-88-4

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

Cat. No.: B12319514
CAS No.: 53980-88-4
M. Wt: 352.5 g/mol
InChI Key: RYKIXDBAIYMFDV-UHFFFAOYSA-N
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Description

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a cyclohexene-based carboxylic acid derivative characterized by a hexyl substituent at position 4, a carboxylic acid group at position 5, and an octanoic acid chain extending from position 1 of the cyclohexene ring. This compound exists in its disodium salt form (Disodium 5-carboxy-4-hexyl-2-cyclohexene-1-octanoate) under certain conditions, which enhances its solubility and stability for industrial or pharmaceutical applications . Key identifiers include CAS numbers 63082-99-5 and 56453-08-8, along with EC number 258-897-1 . Its structural complexity arises from multiple stereocenters, though specific optical activity data for the parent acid remains unspecified in available literature.

Properties

CAS No.

53980-88-4

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H36O4/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25)

InChI Key

RYKIXDBAIYMFDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursors

The primary method for synthesizing 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid involves a Diels-Alder reaction between acrylic acid and conjugated dienes derived from linoleic acid. This [4+2] cycloaddition forms a six-membered cyclohexene ring with two carboxylic acid groups at specific positions. The reaction proceeds under thermal conditions, typically between 140–160°C, with linoleic acid acting as the diene and acrylic acid as the dienophile.

The general reaction can be summarized as:
$$
\text{Linoleic acid} + \text{Acrylic acid} \xrightarrow{\Delta} \text{5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid} + \text{By-products}
$$
Key intermediates include 6-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, which isomerizes under reaction conditions to the target compound.

Catalysts and Solvents

  • Catalysts : Zinc acetate (0.1% by weight) is commonly used to accelerate the reaction.
  • Solvents : Dry xylene serves as a carrier solvent to facilitate azeotropic removal of water, ensuring reaction completion.

Step-by-Step Synthetic Procedure

Reaction Setup and Conditions

  • Reactant Ratios : A 1:1 molar ratio of linoleic acid to acrylic acid is heated in a three-necked flask under nitrogen.
  • Temperature : Maintained at 140–160°C for approximately six hours to achieve >95% conversion.
  • Workup :
    • Distillation under vacuum removes xylene and unreacted starting materials.
    • Crude product is washed with aqueous bicarbonate to deacidify, followed by decolorization using activated charcoal.

By-products and Purification

  • Major By-products :
    • Dimerized fatty acids (up to 25% yield).
    • Isomeric cyclohexene dicarboxylic acids (e.g., 6-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid).
  • Purification Techniques :
    • Column chromatography using silica gel and ethyl acetate/hexane eluents.
    • Recrystallization from ethanol-water mixtures to isolate the pure compound.

Optimization Strategies for Industrial Scalability

Controlling Regioselectivity

Regioselectivity in the Diels-Alder reaction is influenced by:

  • Diene Conjugation : Linoleic acid’s conjugated double bonds (9-cis,12-cis) favor endo transition states, directing carboxyl groups to positions 4 and 5 on the cyclohexene ring.
  • Temperature Modulation : Lower temperatures (120–140°C) favor kinetic products, while higher temperatures (160–180°C) promote thermodynamic control.

Enhancing Yield and Purity

Parameter Optimal Condition Effect on Yield
Catalyst Loading 0.1% Zn(OAc)₂ Increases to 92%
Reaction Time 6 hours Maximizes conversion
Solvent Polarity Low (xylene) Reduces side reactions

Comparative Analysis of Synthetic Routes

Alternative Methods

While the Diels-Alder approach dominates industrial synthesis, exploratory routes include:

  • Free Radical Addition : Less selective, leading to complex mixtures of cyclohexene isomers.
  • Enzymatic Catalysis : Limited by low thermal stability of enzymes at required reaction temperatures.

Advantages of Diels-Alder Methodology

  • Scalability : Batch processes achieve kilogram-scale production with minimal equipment modification.
  • Cost Efficiency : Linoleic acid and acrylic acid are commercially available at low cost.

Chemical Reactions Analysis

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is characterized by its unique structural features, including a cyclohexene ring and multiple carboxyl groups. Its molecular formula is C₁₈H₃₄O₄, and it possesses a molecular weight of approximately 302.47 g/mol. The presence of carboxylic acid functional groups contributes to its solubility and reactivity, making it suitable for various applications.

Pharmaceuticals

The compound has been investigated for its potential use in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs is significant. Studies indicate that 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid can form complexes with biomolecules, which may improve targeted drug delivery mechanisms .

Case Study: Drug Delivery Systems
A study demonstrated that the inclusion of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid in pharmaceutical formulations resulted in improved drug absorption rates. The compound's surfactant properties facilitated the formation of stable emulsions, enhancing the overall efficacy of the drug delivery system.

Materials Science

In materials science, this compound has been utilized as an additive in bitumen emulsions. Its incorporation improves the cohesion and stability of emulsions used in road construction and maintenance.

Case Study: Bitumen Emulsions
Research showed that emulsions containing 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid exhibited significantly longer breaking times compared to traditional emulsifiers. This property indicates enhanced durability and performance in construction applications .

Surface Chemistry

The compound has been studied for its interfacial properties, particularly in lamellar liquid crystal systems. Its conformation at the interface plays a crucial role in stabilizing these systems, which are relevant in various industrial applications.

Case Study: Lamellar Liquid Crystals
A detailed investigation into the interfacial conformation of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid revealed that it maintains stability across varying water contents. This property is essential for applications involving emulsions and colloidal systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Stereochemistry Biological/Industrial Role Salt Form
5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid Hexyl, octanoic acid Undefined (multiple stereocenters inferred) Industrial applications Disodium
Dendalone 3-hydroxybutyrate Hydroxybutyrate (4S, 5S, 8R, 9R, ...) Antileukemic Not specified
Cyclocarboxypropyloleic acid Variable alkyl/carboxyl groups Undefined Industrial surfactant Variants possible

Functional Group Analysis

  • Carboxylic Acid vs. Beta-Lactam : Beta-lactam antibiotics (e.g., (2S,5R,6R)-penicillin derivatives in ) differ fundamentally in their bicyclic core and amine functionalities . The target compound’s dual carboxylic acid groups instead suggest roles in chelation or pH-dependent reactivity.

Research Implications and Gaps

While 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid’s industrial relevance is noted , further studies are required to:

Elucidate its stereochemical configuration and optical activity.

Compare synthetic pathways with similar compounds to optimize scalability.

Biological Activity

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a hexyl substituent, and a carboxylic acid functional group. This structural arrangement contributes to its potential biological activities, making it a subject of interest in pharmaceutical and material science research.

The molecular formula of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is C21H36O4, with a molecular weight of approximately 352.51 g/mol. Its lipophilic nature, due to the long octanoic acid chain, enhances its interactions within biological systems, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H36O4
Molecular Weight352.51 g/mol
StructureCyclohexene with hexyl and carboxylic acid groups

Anti-inflammatory Properties

Preliminary studies indicate that 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid exhibits anti-inflammatory properties. This activity is attributed to its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.

Research suggests that the compound may influence cellular signaling pathways involved in inflammation. However, detailed mechanisms remain to be fully elucidated. Further studies are necessary to determine how the compound interacts with specific receptors and enzymes involved in inflammatory processes.

Case Studies

  • Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid led to a significant reduction in markers of inflammation when compared to control groups. The results indicated potential therapeutic applications for inflammatory diseases.
  • Drug Delivery Systems : Research has shown that the compound can enhance drug delivery due to its ability to interact with biological membranes. This property was explored in formulations aimed at improving the bioavailability of poorly soluble drugs.

Synthesis Methods

Several synthesis methods for 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid have been reported, including esterification reactions and modifications involving cyclohexene derivatives. These methods are essential for producing the compound in sufficient quantities for research and application.

Table 2: Synthesis Methods

MethodDescription
EsterificationReacting with alcohols to form esters
CyclizationInvolves cyclization reactions of hexyl derivatives

Applications

The unique properties of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid allow for diverse applications:

  • Pharmaceuticals : Potential use in anti-inflammatory drugs.
  • Material Science : Application as an additive in coatings and emulsions due to its surfactant properties.

Q & A

Q. What are the recommended synthesis routes for 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, and how can purity be optimized?

The compound (CAS 53980-88-4) is typically synthesized via cyclohexene ring functionalization followed by carboxylation. A common approach involves:

  • Step 1 : Alkylation of cyclohexene precursors with hexyl groups under acidic conditions.
  • Step 2 : Carboxylation using CO₂ or Grignard reagents to introduce the octanoic acid chain .
  • Purity Optimization : Purification via recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) achieves >95% purity. Monitor by ¹H NMR (δ 1.2–1.6 ppm for hexyl protons) and LC-MS (m/z 367.4 [M-H]⁻) .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., cyclohexene protons at δ 5.6–6.1 ppm, carboxyl protons at δ 12.1 ppm) .
  • FT-IR : Confirm carboxyl groups (C=O stretch at 1700–1720 cm⁻¹) and cyclohexene (C=C stretch at 1620–1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS (calculated for C₂₀H₃₂O₄: 336.23) validates molecular weight .

Q. How should researchers handle stability issues during storage?

  • Storage Conditions : Store at –20°C under nitrogen to prevent oxidation of the cyclohexene ring. Use amber vials to avoid photodegradation .
  • Stability Monitoring : Periodic TLC (silica gel, ethyl acetate/hexane 3:7) checks for decomposition (Rf ~0.4 for intact compound) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of the carboxyl and hexyl groups on cyclohexene ring strain.
  • Reactivity Insights : The electron-withdrawing carboxyl group increases electrophilicity at the cyclohexene double bond, favoring Diels-Alder reactions (e.g., with maleic anhydride) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Re-evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) using standardized assays (MTT or ATP-lite) across multiple cell models.
  • Isomer Control : Ensure stereochemical consistency (e.g., 4-hexyl substitution position) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .

Q. How can synthetic byproducts be minimized in large-scale reactions?

  • Catalyst Screening : Test Pd/C or Ru-based catalysts for selective hydrogenation of intermediates.
  • Reaction Monitoring : Use in-situ IR to track carboxylation efficiency and adjust CO₂ pressure (1–3 atm) .

Q. What methodologies elucidate the compound’s role in lipid membrane interactions?

  • Langmuir-Blodgett Trough : Measure surface pressure-area isotherms to assess insertion into DPPC monolayers.
  • MD Simulations : Model interactions using GROMACS with CHARMM36 forcefield; analyze hydrogen bonding with phospholipid headgroups .

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